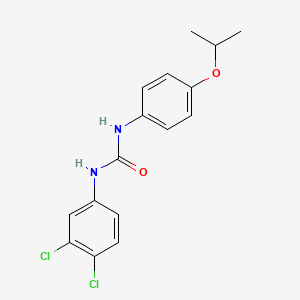
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known by its trade name, Diflubenzuron, and is widely used as an insecticide to control pests in crops and forests. In
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been investigated as a potential treatment for parasitic infections, such as schistosomiasis and filariasis. In agriculture, it is widely used as an insecticide to control pests in crops and forests. Additionally, this compound has been studied for its potential applications in the synthesis of novel materials, such as polymers and nanoparticles.
作用機序
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide involves the inhibition of chitin synthesis in insects. Chitin is a polymer that forms the structural component of insect exoskeletons and is essential for their growth and development. By inhibiting chitin synthesis, N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide disrupts the growth and development of insect larvae, leading to their death.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide has been shown to have minimal toxicity to mammals and humans. However, it can have adverse effects on non-target organisms, such as aquatic invertebrates and bees. In insects, this compound can cause developmental abnormalities, reduced fecundity, and mortality.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide has several advantages for lab experiments, including its high potency against insect pests, its low toxicity to mammals and humans, and its stability under various environmental conditions. However, this compound also has limitations, such as its potential to cause adverse effects on non-target organisms and its limited effectiveness against certain insect species.
将来の方向性
There are several future directions for research on N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide. One potential area of research is the development of novel insecticides that are more effective and have fewer adverse effects on non-target organisms. Additionally, this compound could be investigated for its potential applications in the synthesis of novel materials, such as biodegradable polymers and nanoparticles. Finally, further research could be conducted to explore the potential of N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide as a treatment for parasitic infections in humans and animals.
Conclusion
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a chemical compound that has potential applications in various scientific fields, including medicine and agriculture. Its mechanism of action involves the inhibition of chitin synthesis in insects, leading to their death. While this compound has several advantages for lab experiments, it also has limitations, such as its potential to cause adverse effects on non-target organisms. Further research is needed to explore the full potential of N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide in various scientific fields.
合成法
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide involves the reaction between 2,4-dimethylbenzenamine and 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The resulting intermediate product is then treated with methanesulfonyl chloride to produce the final product, N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-16(12(2)9-11)19(22(3,20)21)10-13-14(17)5-4-6-15(13)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBENKZIWRDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5803951.png)
![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)




![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)

![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
